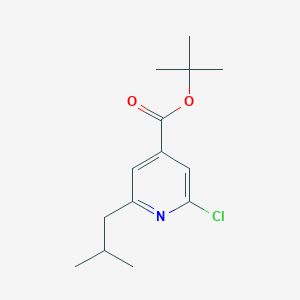
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester
概要
説明
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a chloro group, an isobutyl group, and a tert.-butyl ester functional group attached to the isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester can be achieved through the Steglich esterification method. This method involves the reaction of 2-chloro-6-isobutylisonicotinic acid with tert.-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert.-butoxycarbonyl group into various organic compounds, making the process more versatile and efficient .
化学反応の分析
Types of Reactions
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used as catalysts.
Transesterification and Aminolysis: Phosphorus trichloride (PCl3) is used to mediate these reactions, converting the ester into an acid chloride intermediate, which then reacts with alcohols or amines.
Major Products Formed
Esterification: Formation of tert.-butyl esters.
Transesterification: Formation of new esters.
Aminolysis: Formation of amides.
科学的研究の応用
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group in carbohydrate chemistry.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of functional materials and agricultural chemicals.
作用機序
The mechanism of action of 2-Chloro-6-isobutylisonicotinic acid tert-butyl ester involves the formation of reactive intermediates, such as acid chlorides, which then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Chloroisonicotinic acid tert.-butyl ester
- 6-Isobutylisonicotinic acid tert.-butyl ester
- 2-Chloro-6-methylisonicotinic acid tert.-butyl ester
Uniqueness
2-Chloro-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both chloro and isobutyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
tert-butyl 2-chloro-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)6-11-7-10(8-12(15)16-11)13(17)18-14(3,4)5/h7-9H,6H2,1-5H3 |
InChIキー |
PQDXIUNKKKDQLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














